molecular formula C19H16O6 B14620181 4-Oxo-8-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid CAS No. 57309-47-4

4-Oxo-8-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14620181
CAS No.: 57309-47-4
M. Wt: 340.3 g/mol
InChI Key: HVKKMAYBPYLTJW-UHFFFAOYSA-N
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Description

4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chromene core, a phenoxypropoxy side chain, and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenoxypropoxy Side Chain: The phenoxypropoxy side chain can be introduced through an etherification reaction, where a phenol derivative reacts with a 3-chloropropyl ether in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The phenoxypropoxy side chain can undergo substitution reactions, where the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, oxidative stress, and cell proliferation, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-8-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid
  • 4-Oxo-8-(3-ethoxypropoxy)-4H-chromene-2-carboxylic acid
  • 4-Oxo-8-(3-butoxypropoxy)-4H-chromene-2-carboxylic acid

Uniqueness

4-Oxo-8-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is unique due to its specific phenoxypropoxy side chain, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57309-47-4

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

4-oxo-8-(3-phenoxypropoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C19H16O6/c20-15-12-17(19(21)22)25-18-14(15)8-4-9-16(18)24-11-5-10-23-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,21,22)

InChI Key

HVKKMAYBPYLTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC3=C2OC(=CC3=O)C(=O)O

Origin of Product

United States

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